2-(1-Cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a cyclohexene ring and a methylbenzyl group attached to an ethanamine backbone. The molecular formula for this compound is C₁₆H₂₄ClN, and it has a molecular weight of 283.82 g/mol. This compound is primarily utilized in scientific research, particularly in the fields of organic chemistry and pharmacology.
This compound can be synthesized through various methods, including reactions involving cyclohexene derivatives and amines. It is commercially available from chemical suppliers, such as Matrix Scientific and VWR, which provide it in hydrochloride salt form for enhanced stability and solubility in aqueous solutions .
2-(1-Cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine hydrochloride falls under the category of organic compounds, specifically amines. Its classification is significant in understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of 2-(1-cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine hydrochloride typically involves a multi-step process:
The reaction conditions are crucial for maximizing yield and minimizing side reactions. Typically, the reactions are conducted under reflux conditions with careful temperature control to ensure complete conversion of reactants to products.
2-(1-Cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine hydrochloride can participate in several chemical reactions:
For oxidation reactions, acidic conditions are often employed to enhance the reactivity of the compound. Reduction processes typically require anhydrous solvents to prevent side reactions.
The mechanism of action for 2-(1-cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes.
Upon administration, this compound may bind to neurotransmitter receptors or other cellular targets, influencing signaling pathways and biochemical processes. The specific effects depend on the target and context within biological systems.
Research into the precise mechanisms remains ongoing, with studies focused on elucidating how structural features correlate with biological activity.
Some notable physical properties include:
Key chemical properties include:
The applications of 2-(1-cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine hydrochloride span several fields:
This compound's unique structure and properties make it a valuable tool in various scientific research applications.
Systematic NomenclatureThe compound’s IUPAC name, 2-(1-cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine hydrochloride, precisely defines its molecular architecture:
Molecular Formula and Properties
Structural Analogs and ComparisonsTable 1: Structural Analogues of 2-(1-Cyclohexen-1-yl)-N-(2-methylbenzyl)-1-ethanamine Hydrochloride
Compound Name | Substituent Variations | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
N-[2-(1-Cyclohexen-1-yl)ethyl]-N-(2-methylbenzyl)amine | Base compound (no HCl) | 229.36 | Neutral amine form [3] |
2-(1-Cyclohexenyl)ethylamine | No benzyl group | 125.21 | Shorter chain; primary amine [4] |
2-(1-Cyclohexen-1-yl)-N-(cyclohexylmethyl)-1-ethanamine | Cyclohexylmethyl vs. benzyl | 257.84 | Aliphatic vs. aromatic substitution [2] |
Early Synthetic EffortsCyclohexenyl-benzylamine derivatives emerged in late 20th-century organic chemistry, driven by interest in bioactive amines. Initial syntheses employed:
Pharmacological Research EvolutionEarly studies focused on central nervous system (CNS) modulation due to structural similarities to neuroactive compounds:
Shift to Non-Therapeutic ResearchBy the 2010s, ethical considerations redirected focus:
Research-Only DesignationSuppliers explicitly classify this compound as "for research use only," excluding diagnostic, therapeutic, or human applications [1] [2] [3]. Key compliance aspects include:
Ethical Sourcing and Documentation
Global Regulatory VariationsTable 2: Regulatory Milestones for Cyclohexenyl-Benzylamine Derivatives
Region | Key Guideline | Impact on Research Use |
---|---|---|
United States | FDA 21 CFR §312 | Bans human administration without IND [2] |
European Union | REACH Annex XVII | Requires registration for >1 tonne/year [6] |
Global | UN Single Convention on Narcotic Drugs | Monitors structural analogs [2] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0